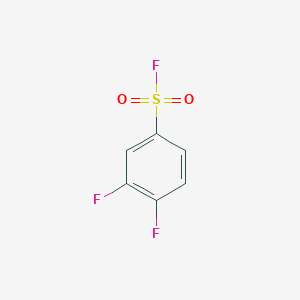

3,4-Difluorobenzene-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC17641330

Molecular Formula: C6H3F3O2S

Molecular Weight: 196.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3F3O2S |

|---|---|

| Molecular Weight | 196.15 g/mol |

| IUPAC Name | 3,4-difluorobenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C6H3F3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |

| Standard InChI Key | XFVUPEXGWBBMEX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)F)F)F |

Introduction

3,4-Difluorobenzene-1-sulfonyl fluoride is an aromatic organic compound characterized by the substitution of two fluorine atoms on a benzene ring and a sulfonyl fluoride functional group. Its molecular formula is , and it has a molecular weight of approximately 196.16 g/mol. This compound is notable for its dual fluorinated and sulfonyl functionalities, which make it a versatile reagent in organic synthesis and medicinal chemistry applications.

Structural Features

The structure of 3,4-Difluorobenzene-1-sulfonyl fluoride includes:

-

Benzene ring: A six-membered aromatic ring.

-

Fluorine atoms: Positioned at the 3rd and 4th positions on the benzene ring.

-

Sulfonyl fluoride group: Attached at the 1st position.

This specific arrangement enhances its reactivity compared to other halogenated sulfonyl compounds, particularly in electrophilic substitution reactions.

Synthesis

The synthesis of 3,4-Difluorobenzene-1-sulfonyl fluoride typically involves:

-

Starting Materials: Benzene derivatives with fluorine substitutions.

-

Reagents: Sulfur-based compounds such as sulfur tetrafluoride or fluorosulfonic acid.

-

Reaction Conditions: Low temperatures (e.g., -35°C) to ensure selective substitution at desired positions.

While detailed industrial methods are not extensively documented, laboratory-scale synthesis often employs multi-step reactions tailored for high yields.

Organic Synthesis

-

Acts as a reagent in electrophilic aromatic substitution reactions.

-

Used for introducing sulfonyl fluoride groups into complex molecules.

Medicinal Chemistry

-

Sulfonyl fluorides are known for their ability to covalently bind to biological targets, making them useful in drug design.

-

Potential applications include enzyme inhibition and protein modification studies.

Material Science

-

The compound's unique reactivity is leveraged in creating advanced materials with specific functional properties.

Biological Activity

Although specific biological data on 3,4-Difluorobenzene-1-sulfonyl fluoride is limited, sulfonyl fluorides generally exhibit significant potential as enzyme inhibitors due to their covalent bonding capabilities with active site residues in proteins. This property is being explored for therapeutic applications in drug development.

Safety and Handling

Given its reactivity:

-

Handle with appropriate personal protective equipment (PPE).

-

Store under inert conditions to prevent unwanted reactions.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Dichlorobenzenesulfonyl fluoride | Contains chlorine instead of fluorine | |

| 3-Fluorobenzenesulfonyl fluoride | Contains a single fluorine atom | |

| 4-(Trifluoromethyl)benzenesulfonyl fluoride | Contains three fluorine atoms on the ring |

The dual-fluorinated structure of 3,4-Difluorobenzene-1-sulfonyl fluoride provides enhanced reactivity compared to mono-fluorinated or dichlorinated analogs.

Research Directions

Future research could focus on:

-

Exploring its role as a covalent inhibitor in biological systems.

-

Investigating its potential toxicity and environmental impact.

-

Developing novel synthetic routes for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume